

# YM-758: A Technical Overview of a Novel If Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | YM-758   |           |
| Cat. No.:            | B1241951 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

YM-758 is a novel small molecule compound identified as a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If channel.[1] This channel plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate. By selectively inhibiting the If current, YM-758 reduces the heart rate without affecting other cardiovascular parameters such as myocardial contractility or blood pressure. This targeted mechanism of action suggests its potential as a therapeutic agent for cardiovascular conditions where heart rate reduction is beneficial, such as stable angina pectoris and certain types of heart failure. This document provides a comprehensive technical overview of the available preclinical data on YM-758.

# **Chemical Identity**

- Compound Name: YM-758
- Chemical Name: (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate
- Class: If Channel Inhibitor



## **Mechanism of Action**

**YM-758** exerts its pharmacological effect by selectively blocking the If current in the sinoatrial node. The If current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane. By inhibiting this current, **YM-758** slows the rate of diastolic depolarization, leading to a decrease in the firing rate of the sinoatrial node and consequently, a reduction in heart rate.[1] This heart rate reduction decreases myocardial oxygen demand, which is the primary mechanism for its potential anti-anginal effects.

# Pharmacokinetics Absorption and Distribution

YM-758 is well-absorbed from the gastrointestinal tract, with the exception of the stomach.[2] Following oral administration in rats, the compound is extensively metabolized, with the unchanged drug accounting for 17.7% of the total radioactivity in plasma within the first hour.[2] YM-758 distributes widely into tissues, with radioactivity concentrations in most tissues being higher than in plasma.[2] In pregnant rats, the fetal-to-plasma concentration ratio of radioactivity was below 1.0, suggesting limited placental transfer, which may be due to efflux mediated by the P-glycoprotein (MDR1) transporter, for which YM-758 is a substrate.[3] Conversely, the concentration of radioactivity in the milk of lactating rats was significantly higher than in plasma, with milk-to-plasma ratios of 7.2 and 11.0 at 1 and 4 hours postadministration, respectively.[3]

## Metabolism

The metabolism of **YM-758** has been investigated in several species, including mice, rats, rabbits, dogs, monkeys, and humans, with no significant species-specific differences observed. The primary metabolic pathways are:

- Oxidation
- Hydration
- O-demethylation
- Conjugation (sulfate or glucuronide)[1]



In vitro studies using human liver microsomes have identified Cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4 as the major enzymes responsible for the formation of its two primary metabolites.[4]

Pharmacokinetic Parameters in Preclinical Species

| Parameter                                | Rat                | Dog                |
|------------------------------------------|--------------------|--------------------|
| Elimination Half-life (t1/2)             | 1.14 - 1.16 h      | 1.10 - 1.30 h      |
| Total Body Clearance (CLtot)             | 5.71 - 7.27 L/h/kg | 1.75 - 1.90 L/h/kg |
| Blood-to-Plasma Partition<br>Coefficient | 1.36 - 1.42        | 0.95 - 1.15        |

Data compiled from a study investigating the pharmacokinetics after single intravenous and oral dosing.[2]

# **Drug-Drug Interaction Potential**

The potential for **YM-758** to be involved in drug-drug interactions has been assessed in vitro.

## **CYP450 Inhibition**

**YM-758** demonstrated a potential to inhibit the metabolism of drugs that are substrates of CYP2D6 and CYP3A4. The inhibitory constants (Ki) for the metabolism of probe substrates are summarized below.

| CYP Isozyme | Probe Substrate | Ki of YM-758 (μM) |
|-------------|-----------------|-------------------|
| CYP3A4      | Midazolam       | 59 - 340          |
| CYP3A4      | Nifedipine      | 59 - 340          |
| CYP2D6      | Metoprolol      | 59 - 340          |

Data from in vitro studies with human liver microsomes.[4]

The metabolism of YM-758 itself can be inhibited by potent inhibitors of CYP2D6 and CYP3A4.



| CYP Inhibitor                   | Ki (μM) for YM-758 Metabolism |
|---------------------------------|-------------------------------|
| Quinidine (CYP2D6 inhibitor)    | 140                           |
| Ketoconazole (CYP3A4 inhibitor) | 0.24                          |

Data from in vitro studies with human liver microsomes.[4]

#### **CYP450 Induction**

In studies with human hepatocytes, exposure to 10  $\mu$ M **YM-758** did not induce the microsomal activity or mRNA levels of CYP1A2. A slight induction of CYP3A4 was observed at this concentration, which was noted to be significantly higher than expected human plasma concentrations, suggesting a negligible induction potential in a clinical setting.[4]

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the studies on **YM-758** are not publicly available. The following are high-level descriptions of the methodologies used in the cited preclinical studies.

## In Vitro Metabolism and CYP450 Inhibition Assay

- Objective: To identify the metabolic pathways of YM-758 and its potential to inhibit or induce major CYP450 enzymes.
- Methodology:
  - Metabolite Identification: YM-758 was incubated with pooled human liver microsomes and recombinant human CYP enzymes. The resulting metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).
  - CYP Inhibition (Ki determination): YM-758 was co-incubated with human liver microsomes and specific probe substrates for various CYP isozymes (e.g., midazolam for CYP3A4, metoprolol for CYP2D6). The formation of the substrate's metabolite was measured at various concentrations of YM-758 to determine the inhibitory constant (Ki).



 CYP Induction: Freshly isolated human hepatocytes were exposed to YM-758 for a specified period. The induction of CYP enzymes was assessed by measuring the microsomal enzyme activity and the corresponding mRNA levels.

## **Tissue Distribution Study in Rats**

- Objective: To determine the distribution of **YM-758** and its metabolites in various tissues.
- Methodology:
  - Radiolabeling: YM-758 was radiolabeled with Carbon-14 (14C-YM-758).
  - Administration: A single oral dose of 14C-YM-758 was administered to pregnant and lactating rats.
  - Sample Collection: At various time points, blood, plasma, and a wide range of tissues were collected. For lactating rats, milk samples were also collected.
  - Quantification: The concentration of radioactivity in the collected samples was determined using quantitative whole-body autoradioluminography and liquid scintillation counting.
     Tissue-to-plasma concentration ratios were then calculated.

## **Visualizations**





Click to download full resolution via product page

Caption: Proposed metabolic pathway of YM-758.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Tissue distribution of YM758, a novel If channel inhibitor, in pregnant and lactating rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YM-758: A Technical Overview of a Novel If Channel Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241951#what-is-ym-758-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com